molecular formula C17H14F5NO6 B608833 Mal-PEG2-PFP CAS No. 1807512-47-5

Mal-PEG2-PFP

Cat. No.: B608833
CAS No.: 1807512-47-5
M. Wt: 423.29
InChI Key: YMKYKJKJMZSGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-PFP typically involves the reaction of a maleimide-PEG intermediate with pentafluorophenyl propanoate. The reaction is carried out under mild conditions to prevent the hydrolysis of the PFP ester. The maleimide-PEG intermediate is prepared by reacting maleimide with a PEG diol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting maleimide-PEG intermediate is then reacted with pentafluorophenyl propanoate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the dissolution of reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-PFP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation in Biomedical Research

Mal-PEG2-PFP serves as a crucial tool in bioconjugation processes. Its maleimide group reacts specifically with thiol groups on proteins and peptides, enabling the formation of stable thioether linkages. This property is essential for:

  • Protein Labeling : this compound can be used to label proteins with various molecules, including drugs or fluorescent dyes, enhancing imaging techniques and therapeutic interventions .
  • Antibody-Drug Conjugates (ADCs) : In oncology, this compound plays a significant role in the synthesis of ADCs. It facilitates the targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues. This precision is critical for improving the efficacy and safety of cancer treatments .

Drug Delivery Systems

The compound is integral to developing advanced drug delivery systems. By conjugating therapeutic agents or targeting ligands to carrier molecules using this compound, researchers can enhance the specificity of drug delivery. This results in:

  • Minimized Off-target Effects : The selective binding capacity of this compound ensures that drugs are delivered precisely to their intended targets, reducing side effects associated with conventional therapies .
  • Improved Drug Efficacy : The ability to create stable linkages between drugs and targeting moieties leads to formulations that are more effective in treating diseases .

PROTAC Development

This compound is also utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The applications include:

  • Targeted Protein Degradation : By linking E3 ligase recruiters with target proteins via this compound, researchers can effectively promote the degradation of specific proteins implicated in various diseases, including cancer .

Nanotechnology Applications

In nanotechnology research, this compound contributes to the development of nanoscale materials and systems. Its applications include:

  • Nanocarriers for Drug Delivery : The compound can be incorporated into nanocarriers that deliver drugs more effectively at targeted sites within the body .
  • Biomaterials Development : It supports the creation of new materials with enhanced properties for biomedical applications, including tissue engineering and regenerative medicine .

Case Study 1: Antibody Conjugation for Cancer Treatment

In a study exploring the use of this compound in ADCs, researchers demonstrated its effectiveness in conjugating a cytotoxic drug to an antibody targeting CD20 on B-cell malignancies. The resulting ADC showed improved efficacy in eradicating cancer cells in preclinical models compared to non-targeted therapies .

Case Study 2: PROTAC Synthesis

Another study focused on synthesizing PROTACs using this compound to target specific oncogenic proteins for degradation. The research highlighted how this approach could selectively eliminate harmful proteins while sparing normal cellular functions, showcasing potential therapeutic benefits in cancer treatment .

Mechanism of Action

Mal-PEG2-PFP exerts its effects through its reactive maleimide and PFP moieties. The maleimide group reacts with thiol groups on biomolecules to form stable thioester bonds, while the PFP moiety reacts with primary amines to form amide bonds. These reactions facilitate the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Mal-PEG2-PFP is unique due to its combination of maleimide and PFP moieties, which provide dual reactivity towards thiols and amines. Similar compounds include:

This compound stands out due to its enhanced stability and reduced susceptibility to hydrolysis compared to other PEG linkers .

Biological Activity

Mal-PEG2-PFP (Maleimide-Polyethylene Glycol-2-PFP) is a compound that has garnered attention for its potential applications in bioconjugation and drug delivery systems, particularly in the context of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

Structure and Properties

This compound is characterized by its maleimide group, which facilitates covalent bonding to thiol-containing molecules, such as cysteine residues in proteins. The polyethylene glycol (PEG) component enhances solubility and biocompatibility, while the PFP (pentafluorophenyl) group serves as a reactive moiety for further conjugation.

Component Function
MaleimideCovalent bonding to thiols
PEGImproves solubility and biocompatibility
PFPReactive site for additional conjugation

This compound functions primarily through the following mechanisms:

  • Covalent Conjugation : The maleimide group reacts with thiols to form stable thioether linkages, which is crucial for attaching drugs or targeting moieties to proteins.
  • Enhanced Stability : The PEG chain increases the stability of the conjugate in biological environments, reducing immunogenicity and prolonging circulation time in vivo.
  • Targeted Delivery : By linking therapeutic agents to specific proteins or antibodies, this compound can facilitate targeted delivery to diseased tissues, such as tumors.

In Vitro Studies

Research has demonstrated that this compound can effectively enhance the delivery of therapeutic agents. For instance, studies involving conjugates of this compound with various peptides showed improved cellular uptake and cytotoxicity against cancer cell lines.

  • Case Study 1 : A study investigated the use of this compound linked to a cytotoxic drug in HeLa cells. The results indicated a significant increase in apoptosis compared to free drug administration, with an IC50 value of 0.11 µg/mL for the conjugated compound .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound in targeted therapies. For example:

  • Case Study 2 : In a murine model of non-Hodgkin's lymphoma, conjugates formed with this compound were shown to eradicate malignant B cells and promote long-term survival among treated mice .

Comparative Efficacy

The biological activity of this compound can be compared with other PEGylated compounds based on their stability and efficacy in drug delivery systems.

Compound Stability Efficacy (IC50) Notes
This compoundHigh0.11 µg/mLEffective in targeted delivery
Mono-sulfone PEGVery HighNot specifiedMore stable than maleimide variants
Standard PEGModerateVariesGeneral use without specific targeting

Q & A

Basic Question: What is the chemical structure of Mal-PEG2-PFP, and how is it experimentally validated?

This compound (Maleimide-Polyethylene Glycol₂-Pentafluorophenyl Ester) consists of a maleimide group (for thiol conjugation), a PEG₂ spacer (two ethylene glycol units), and a pentafluorophenyl (PFP) ester (for amine-reactive coupling). Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond formation and mass spectrometry (MS) to verify molecular weight. For reproducibility, ensure purity (>95%) via HPLC and cross-reference with Broadpharm’s catalog specifications .

Methodological Guidance :

  • Use deuterated solvents (e.g., CDCl₃) for NMR analysis to resolve PEG-related proton signals.
  • For MS, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI-TOF) is recommended to detect low-abundance PEGylated species .

Basic Question: What are the solubility and stability parameters of this compound in aqueous and organic solvents?

This compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water due to its hydrophobic PFP group. Stability studies show hydrolysis of the PFP ester in aqueous buffers (pH >7.0), requiring storage at -20°C in anhydrous conditions.

Methodological Guidance :

  • Quantify solubility using dynamic light scattering (DLS) to monitor aggregation.
  • Monitor stability via UV-Vis spectroscopy at 260 nm (PFP ester degradation) over 24–72 hours .

Advanced Question: How can researchers optimize conjugation efficiency of this compound with biomolecules (e.g., proteins, peptides)?

Conjugation efficiency depends on molar ratios (typically 5–20× excess of this compound), pH (6.5–7.5 for maleimide-thiol reactions), and reaction time (2–4 hours at 4°C). Competing hydrolysis of the PFP ester in aqueous buffers necessitates strict control of reaction conditions.

Methodological Guidance :

  • Pre-reduce disulfide bonds in proteins using tris(2-carboxyethyl)phosphine (TCEP) to maximize free thiol availability.
  • Use size-exclusion chromatography (SEC) or SDS-PAGE to separate conjugated vs. unconjugated species .

Advanced Question: How should researchers address contradictory data in this compound conjugation kinetics reported across studies?

Discrepancies often arise from variations in reactant purity, buffer composition (e.g., presence of amines competing with PFP ester), or analytical methods (e.g., MALDI-TOF vs. SEC).

Methodological Guidance :

  • Standardize reaction conditions (e.g., pH, temperature) and validate purity of both this compound and target biomolecules.
  • Perform kinetic assays (e.g., stopped-flow spectroscopy) to directly compare reaction rates under controlled parameters .

Advanced Question: What analytical techniques are critical for characterizing this compound conjugates beyond basic NMR and MS?

Advanced characterization includes:

  • Fluorescence correlation spectroscopy (FCS) : To assess hydrodynamic radius changes post-conjugation.
  • X-ray photoelectron spectroscopy (XPS) : To confirm surface functionalization in nanomaterials.
  • Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics.

Methodological Guidance :

  • For nanomaterials, combine TEM with dynamic light scattering (DLS) to resolve size heterogeneity.
  • Cross-validate results using orthogonal techniques (e.g., SEC-MALS for absolute molecular weight) .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYKJKJMZSGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG2-PFP
Reactant of Route 2
Reactant of Route 2
Mal-PEG2-PFP
Reactant of Route 3
Reactant of Route 3
Mal-PEG2-PFP
Reactant of Route 4
Reactant of Route 4
Mal-PEG2-PFP
Reactant of Route 5
Reactant of Route 5
Mal-PEG2-PFP
Reactant of Route 6
Reactant of Route 6
Mal-PEG2-PFP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.